molecular formula C5H9ClN4 B13672799 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride

Cat. No.: B13672799
M. Wt: 160.60 g/mol
InChI Key: LNBSUHJXPPYIOJ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride (CAS: 953732-68-8) is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyrazole rings. Its molecular formula is C₅H₈N₄·HCl, with a molecular weight of 160.61 g/mol (base amine: 124.14 g/mol + HCl). The compound is listed as available in milligram/gram quantities by Hepeng Bio (Shanghai) with purity specifications available upon inquiry . The hydrochloride salt enhances solubility and stability compared to the free base, which has been discontinued by suppliers like CymitQuimica .

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-5-3-1-7-2-4(3)8-9-5;/h7H,1-2H2,(H3,6,8,9);1H

InChI Key

LNBSUHJXPPYIOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NN=C2N.Cl

Origin of Product

United States

Preparation Methods

Preparation of Pyrazole Precursors

A common starting material is 4-nitropyrazole, which undergoes reductive chlorination to yield 3-chloro-1H-pyrazol-4-amine hydrochloride, a key intermediate in the synthesis pathway.

  • Reductive Chlorination Conditions :
    • Catalyst: Platinum or palladium on carbon (Pt/C or Pd/C) preferred over Pd/Al2O3 for higher selectivity (>95%) and yield (~96.8%).
    • Acid: Aqueous hydrochloric acid (HCl) concentration below 37% to optimize selectivity.
    • Hydrogen atmosphere: Pressure around 90-100 psig.
    • Temperature: Approximately 30°C.
    • Reaction time: Around 2.5 hours until hydrogen uptake ceases.
    • Catalyst loading: 0.003 to 3 mol% relative to substrate.

This method yields high purity 3-chloro-1H-pyrazol-4-amine hydrochloride, which is crucial for subsequent cyclization steps.

Cyclization to Form the Tetrahydropyrrolo[3,4-c]pyrazole Core

The cyclization involves intramolecular ring closure, typically under conditions that favor formation of the fused bicyclic structure.

  • Typical Conditions :
    • Use of appropriate amine nucleophiles to attack the chlorinated pyrazole intermediate.
    • Solvent: Often polar aprotic solvents or mixtures such as chloroform-methanol (9:1) for purification.
    • Temperature and time: Conditions vary but often mild heating and several hours reaction time.
    • Purification: Column chromatography on alumina or silica gel to isolate pure bicyclic product.

This step results in the formation of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold with an amino substituent at the 3-position.

Amination and Salt Formation

  • The free amine at the 3-position is often converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity for isolation and storage.

  • The hydrochloride salt form is preferred for biological testing and pharmaceutical applications due to improved solubility and handling properties.

Comparative Data Table of Key Preparation Steps

Step Conditions / Reagents Catalyst / Solvent Temperature (°C) Yield (%) Notes
Reductive chlorination of 4-nitropyrazole Pt/C or Pd/C catalyst, aqueous HCl (<37%) Hydrogen gas (90-100 psig) 30 96.8 High selectivity (>95%), better than Pd/Al2O3 catalyst (58% yield)
Cyclization to bicyclic core Amination of chloropyrazole intermediate Polar aprotic solvents, alumina chromatography Mild heating (varies) 60-80* Purification by column chromatography; conditions optimized for ring closure
Formation of hydrochloride salt Treatment with HCl Solvent (e.g., methanol) Ambient Quantitative Enhances stability and solubility for biological assays

*Yields for cyclization vary depending on exact amine and conditions used.

Research and Development Insights

  • The compound has been synthesized using solution-phase protocols amenable to rapid parallel synthesis, facilitating structure-activity relationship (SAR) studies and medicinal chemistry optimization.

  • Variations in substituents on the pyrazole and pyrrole rings have been explored to improve kinase inhibition potency, with synthesis methods adapted accordingly.

  • The use of Pt/C catalyst in reductive chlorination is favored due to higher activity and faster reaction completion compared to Pd-based catalysts, which is critical for scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural features, purity, synthesis, and applications:

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features Commercial Status
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride 953732-68-8 C₅H₈N₄·HCl 160.61 Consult Amine group, HCl salt Available (Hepeng Bio)
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride 157327-47-4 C₅H₇N₃·2HCl 199.51 95% Dual HCl salt, no amine substituent Available (Combi-Blocks)
5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid 1642786-54-6 C₁₄H₁₃N₃O₂ 255.28 N/A Benzyl and carboxylic acid substituents Research use
(E)-3,3′-(Diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) dinitrate dihydrate N/A C₁₂H₁₈N₈²⁺·2NO₃⁻·2H₂O 434.40 N/A Diazene-bridged dimer, nitrate counterions Synthetic intermediate

Structural and Functional Differences

Hydrochloride vs. Dihydrochloride Salts :

  • The dihydrochloride analog (CAS: 157327-47-4) lacks the amine group but has two HCl moieties, increasing its molecular weight to 199.51 g/mol and altering solubility profiles .
  • The absence of the amine substituent may reduce hydrogen-bonding capacity compared to the target compound, impacting biological interactions.

Substituent Effects: The benzyl-carboxylic acid derivative (CAS: 1642786-54-6) introduces a hydrophobic benzyl group and a polar carboxylic acid, enhancing structural diversity for drug design.

Dimeric Complex :

  • The diazene-bridged dimer (C₁₂H₁₈N₈²⁺) forms a three-dimensional hydrogen-bonded network with nitrate ions and water, as shown in its crystal structure (space group P1, V = 462.64 ų). This structural complexity highlights its utility in supramolecular chemistry or as a precursor for metal-organic frameworks .

Biological Activity

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, particularly cancer, and other relevant pharmacological properties.

  • Chemical Name : this compound
  • CAS Number : 1319137-64-8
  • Molecular Formula : C₅H₉ClN₄
  • Molecular Weight : 160.60 g/mol
  • Physical State : Solid

Structural Characteristics

The molecular structure of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine features a unique bicyclic framework that contributes to its biological activity. The presence of nitrogen atoms within the rings plays a crucial role in its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity by inhibiting key kinases involved in tumor growth and proliferation.

The compound has been identified as a potent inhibitor of Aurora kinases, which are critical for cell division. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated low nanomolar potency against various cancer cell lines:

Cell Line IC₅₀ (µM) Reference
MCF70.067
NCI-H4600.095
A5490.030

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound effectively induces apoptosis in several cancer cell lines:

  • MCF7 (Breast Cancer) : IC₅₀ = 3.79 µM
  • SF-268 (Brain Cancer) : IC₅₀ = 12.50 µM
  • NCI-H460 (Lung Cancer) : IC₅₀ = 42.30 µM

These values suggest that the compound has significant potential as an anticancer agent across multiple types of cancer .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Antimicrobial Activity : Early-stage studies indicate possible efficacy against certain bacterial strains.

Case Study 1: Aurora Kinase Inhibition

A study focused on optimizing derivatives of tetrahydropyrrolo[3,4-c]pyrazol demonstrated that specific modifications could enhance potency against Aurora kinases while maintaining favorable pharmacokinetic properties. The most promising derivative showed an IC₅₀ value in the low nanomolar range against multiple cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives revealed that alterations in substituents significantly affect biological activity. For instance, compounds with electron-donating groups exhibited enhanced anticancer efficacy compared to their electron-withdrawing counterparts .

Q & A

Basic: What structural features distinguish this compound from related pyrazole derivatives, and how do they influence its biological activity?

Answer:
The compound’s unique trifluoromethyl (-CF₃) substitution at the 3-position enhances lipophilicity and metabolic stability compared to analogs lacking this group. For example:

Compound NameMolecular FormulaKey Structural DifferencesBiological Impact
1-Methyl-1H-pyrrolo[3,4-c]pyrazoleC₆H₉NNo trifluoromethyl groupLower lipophilicity and reduced bioactivity
Target CompoundC₆H₇ClF₃N₃Trifluoromethyl substitutionImproved membrane permeability and potency

The -CF₃ group increases electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic enzyme pockets .

Basic: What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic conditions. Key steps include:

  • Precursor selection : Use of 4,5-dichloro-3-methyl-1H-pyrazole derivatives for functionalization .
  • Reaction optimization : Adjusting pH (e.g., HCl catalysis) and temperature (80–100°C) to improve yield. Statistical design of experiments (DoE) can systematically vary parameters (e.g., molar ratios, solvent polarity) to identify optimal conditions .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms ring fusion and substituent positions. For example, pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 213.59 g/mol) and detects isotopic patterns from chlorine/fluorine .
  • IR Spectroscopy : Absorbances at 1650–1700 cm⁻¹ indicate C=N stretching in the pyrazole ring .

Advanced: How can computational methods accelerate reaction design and mechanistic understanding for this compound?

Answer:

  • Quantum Chemical Calculations : Tools like DFT predict transition states and intermediates, reducing trial-and-error synthesis. For example, ICReDD uses reaction path searches to identify low-energy pathways .
  • Machine Learning : Training models on existing pyrazole reaction datasets can predict optimal solvents/catalysts. Feedback loops between experimental data and simulations refine predictions .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Comparative Analysis : Systematically compare substituent effects (e.g., -CF₃ vs. -Cl) using standardized assays (e.g., kinase inhibition). ’s structural comparison table can guide hypothesis generation.
  • Statistical DoE : Re-evaluate experimental variables (e.g., cell lines, incubation times) via factorial design to isolate confounding factors .

Advanced: What strategies improve the compound’s selectivity in target-binding studies?

Answer:

  • Molecular Docking : Simulate interactions with off-target receptors (e.g., GPCRs) to identify problematic substituents. Modify the pyrrolidine ring’s stereochemistry to reduce non-specific binding .
  • SAR Studies : Synthesize analogs with varying substituents (e.g., -OCH₃, -NO₂) and correlate changes with activity profiles. For example, replacing -CF₃ with -F alters binding kinetics .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?

Answer:

  • In Vitro Assays : Use liver microsomes to measure half-life (t½). Compare degradation rates with analogs lacking -CF₃ to assess metabolic resistance .
  • LC-MS/MS Quantification : Monitor metabolite formation (e.g., hydroxylated derivatives) in plasma samples. Optimize extraction protocols to minimize matrix interference .

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